molecular formula C11H10N4OS B2521654 N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1705921-15-8

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2521654
CAS No.: 1705921-15-8
M. Wt: 246.29
InChI Key: AHPAMMSSFZGTAG-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiophene ring fused to a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its biological activity, and the pyrrolo[3,4-d]pyrimidine core, which is a common scaffold in drug design, makes this compound a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the condensation of a thiophene derivative with a pyrrolo[3,4-d]pyrimidine precursor. One common method involves the use of a thiophene-2-carboxylic acid derivative, which is reacted with a suitable amine to form the desired carboxamide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Pyrrolo[3,4-d]pyrimidine derivatives: Compounds such as 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide.

Uniqueness

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to the combination of the thiophene ring and the pyrrolo[3,4-d]pyrimidine core. This fusion enhances its biological activity and makes it a versatile scaffold for drug design. The presence of the thiophene ring can improve the compound’s ability to interact with biological targets, while the pyrrolo[3,4-d]pyrimidine core provides a stable and rigid framework for further modifications.

Properties

IUPAC Name

N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-11(14-10-2-1-3-17-10)15-5-8-4-12-7-13-9(8)6-15/h1-4,7H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPAMMSSFZGTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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